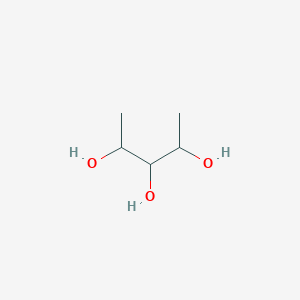

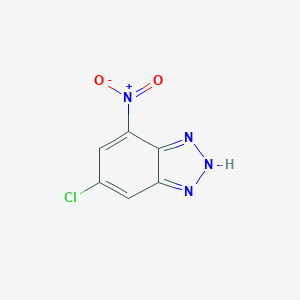

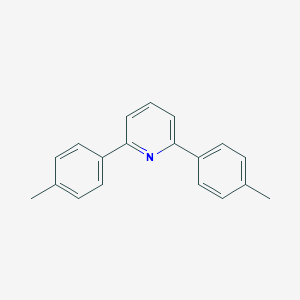

![molecular formula C8H12O B085031 1-甲基双环[4.1.0]庚烷-2-酮 CAS No. 14845-40-0](/img/structure/B85031.png)

1-甲基双环[4.1.0]庚烷-2-酮

描述

Synthesis Analysis

The synthesis of 1-Methylbicyclo[4.1.0]heptan-2-one and its derivatives often involves intricate steps highlighting the compound's significance in synthetic organic chemistry. For instance, the synthesis and Diels‐Alder reactions of methylidenebicyclo compounds demonstrate controlled regioselectivity, hinting at the sophisticated approaches needed to manipulate this molecule's structure for desired outcomes (Burnier, Schwager, & Vogel, 1986). Moreover, the preparation of enantiomerically pure derivatives underscores its utility as a chiral building block in complex organic syntheses, particularly for creating substances with specific optical properties (Guangzhe Yu, 2005).

Molecular Structure Analysis

The molecular structure of 1-Methylbicyclo[4.1.0]heptan-2-one is characterized by detailed spectroscopic studies, including NMR, revealing its intricate atomic arrangements and confirming the configurations of its enantiomers. This structural elucidation is critical for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving 1-Methylbicyclo[4.1.0]heptan-2-one are diverse, demonstrating its reactivity in various chemical contexts. For example, its involvement in addition reactions with 2,4-dinitrobenzenesulphenyl chloride showcases its capability to participate in complex chemical transformations (Przybylska & Garratt, 1981). Moreover, its utility in synthesizing chemiluminescent substrates indicates its potential in specialized chemical applications (Matsumoto et al., 1997).

Physical Properties Analysis

The physical properties of 1-Methylbicyclo[4.1.0]heptan-2-one, such as thermal stability and crystal structure, are crucial for its handling and application in chemical syntheses. Investigations into its crystal structure provide insights into its stability under various conditions, informing its storage and usage in laboratory settings.

Chemical Properties Analysis

The chemical properties of 1-Methylbicyclo[4.1.0]heptan-2-one, including its reactivity with different reagents and under varying conditions, illustrate its versatility in organic synthesis. Studies on its conjugate iodination and reactions over supported metal catalysts reveal the compound's potential for creating a wide range of chemical derivatives, which could be pivotal for further research and application in synthetic chemistry (Jackson & Nicolson, 1980).

科学研究应用

离子氢化和立体化学: "1-甲基双环[4.1.0]庚烷-2-酮"经历离子氢化,形成取代的环烷烃。该过程受角甲基插入的影响,加速氢化速率 (Khotimskaya et al., 1972)。另一项关于该化合物衍生的阳离子立体化学的研究证明了结构稳定性和旋光异构体的潜在转化 (Herrmann & Kirmse, 2006).

催化反应: 已经研究了该化合物在钯和铂催化剂上的氢相互作用。含卤化合物的存在改变了产物分布,表明其在微调催化过程中的潜力 (Jackson & Nicolson, 1980).

氢硼化反应: 研究表明,"1-甲基双环[4.1.0]庚烷-2-酮"可以参与氢硼化反应,导致形成各种立体异构体。这表明其在为化学合成创造特定分子构型中的用途 (Kazakova et al., 1979; Kazakova, Surkova, & Bikeev, 1980).

热乙烯基环丙烷向环戊烯的重排: 研究探索了涉及"1-甲基双环[4.1.0]庚烷-2-酮"的热重排过程,阐明了反应机理和立体化学路径。这有助于我们理解有机化学中的热反应 (Baldwin & Burrell, 1999).

气相中的热反应: 已经研究了"1-甲基双环[4.1.0]庚烷-2-酮"衍生物在气相中的热反应动力学,提供了对不同温度下反应机理和异构化的见解 (Cocks & Egger, 1973).

属性

IUPAC Name |

1-methylbicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8-5-6(8)3-2-4-7(8)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCULIADDRFIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylbicyclo[4.1.0]heptan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。